Binding Affinity (Kd): 3-Bromoazetidine Scaffold in ATAD2 Bromodomain Ligand vs. Control Target
A ligand incorporating a 3-bromoazetidine-derived scaffold (CHEMBL3590389/BDBM50098250) demonstrated a binding affinity (Kd) of 158 nM for the ATAD2 bromodomain in human HUT78 cells, measured via mass spectrometry-based bromosphere chemoproteomic assay. As a specificity control, the same ligand exhibited a Kd of >100,000 nM for the BAZ2A bromodomain, representing a >630-fold selectivity window [1]. This binding profile, while not a direct free-compound comparator, demonstrates that the 3-bromoazetidine-containing scaffold achieves nanomolar target engagement with quantifiable selectivity over an off-target bromodomain.
| Evidence Dimension | Binding affinity (Kd) for bromodomain targets |
|---|---|
| Target Compound Data | Kd = 158 nM (ATAD2 bromodomain) |
| Comparator Or Baseline | Kd > 100,000 nM (BAZ2A bromodomain; same ligand) |
| Quantified Difference | >630-fold selectivity (ATAD2 vs. BAZ2A) |
| Conditions | Human HUT78 cells, 45 min incubation, mass spectrometry-based bromosphere chemoproteomic assay |
Why This Matters
For medicinal chemistry procurement, this demonstrates that the 3-bromoazetidine scaffold can be elaborated into ligands with nanomolar target affinity and quantifiable selectivity, supporting its selection as a building block for bromodomain-targeted probe development.
- [1] BindingDB. BDBM50098250 (CHEMBL3590389). Affinity Data: Kd 158 nM for ATAD2, Kd >1.00E+5 nM for BAZ2A. Assay: Mass spectrometry-based bromosphere chemoproteomic assay in human HUT78 cells. https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50098250 (accessed 2026). View Source
